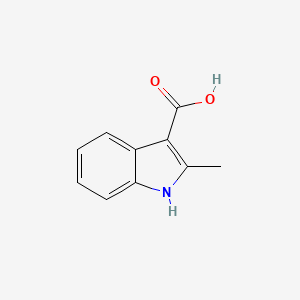

2-Methyl-1H-indole-3-carboxylic acid

Descripción general

Descripción

2-Methyl-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in drug discovery and development

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One efficient method for synthesizing 2-Methyl-1H-indole-3-carboxylic acid involves the palladium-catalyzed intramolecular oxidative coupling of commercially available anilines. This process can be optimized by exposing the reactants to microwave irradiation, resulting in excellent yields and high regioselectivity . Another method involves the N-alkylation of 7-methoxy-2-methylindole followed by trichloroacetylation and hydrolysis .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and palladium-catalyzed reactions are common in industrial settings due to their efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents like bromine or nitronium ions under acidic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitrated indole derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Drug Development

2-Methyl-1H-indole-3-carboxylic acid serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow it to interact with biological targets effectively, making it a valuable component in drug design .

Analgesic Properties

Research has demonstrated that derivatives of this compound exhibit analgesic effects comparable to established non-steroidal anti-inflammatory drugs like acetylsalicylic acid. In a study involving thermal stimulus tests on mice, several synthesized derivatives showed significant increases in pain threshold, suggesting potential applications in pain management therapies .

Organic Synthesis

This compound is utilized as a versatile building block for creating more complex organic molecules. Its ability to undergo various chemical reactions makes it an essential reagent in synthetic chemistry. It can participate in electrophilic substitutions and other transformations to yield diverse chemical entities .

Biological Research

Biological Activity Studies

Researchers have employed this compound to investigate its biological activities, including its effects on cellular processes. The compound has shown promise in modulating NMDA receptor activity, which is crucial for neurotransmission and could lead to novel treatments for neurological conditions .

Antimicrobial and Antioxidant Potential

Studies indicate that this compound may possess antimicrobial properties, making it a candidate for developing new antibacterial agents. Additionally, its derivatives have been evaluated for antioxidant activities, contributing to the understanding of their potential health benefits .

Material Science

The unique chemical properties of this compound allow it to be used in developing novel materials, including polymers and coatings. Its functional groups can be exploited to enhance material properties, leading to innovations in material science applications .

Case Studies and Research Findings

Future Research Directions

To fully harness the potential of this compound, future studies should focus on:

- Detailed pharmacokinetic and pharmacodynamic profiling.

- Exploration of interactions with various biological targets beyond NMDA receptors.

- Development of novel derivatives to enhance efficacy and reduce side effects.

Mecanismo De Acción

The mechanism of action of 2-Methyl-1H-indole-3-carboxylic acid involves its interaction with various molecular targets and pathways. The indole nucleus can bind to multiple receptors, modulating their activity and leading to various biological effects. For example, it can activate serotonin receptors, influencing neurotransmission and mood regulation .

Comparación Con Compuestos Similares

- 1-Methylindole-3-carboxylic acid

- Ethyl 2-methylindole-3-carboxylate

- 5-Methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid

Comparison: 2-Methyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity profiles, making it a valuable compound for research and development .

Actividad Biológica

2-Methyl-1H-indole-3-carboxylic acid (2MICA) is an indole derivative that has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, and analgesic properties. This article explores the biological activity of 2MICA based on various studies, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

2MICA is characterized by its indole structure with a carboxylic acid functional group at the 3-position and a methyl group at the 2-position. The synthesis of this compound typically involves standard organic reactions, including cyclization and functional group modifications to enhance its biological activity.

1. Anticancer Activity

Numerous studies have demonstrated the anticancer potential of 2MICA against various cancer cell lines:

- Cell Line Studies : In vitro studies showed that 2MICA exhibits significant cytotoxic effects on breast cancer cell lines such as AMJ13. For instance, one study reported that exposure to 60 µg/mL of 2MICA resulted in a 70% inhibition of cell viability after 72 hours .

- Mechanism of Action : The anticancer activity is believed to stem from the compound's ability to induce apoptosis and inhibit cell proliferation through various biochemical pathways. Indole derivatives often interact with multiple cellular targets, leading to changes in signaling cascades that promote cancer cell death.

| Cell Line | IC50 (µM) | Inhibition (%) at 60 µg/mL |

|---|---|---|

| AMJ13 | - | 70% |

| MCF-7 | 15.3 | - |

| A549 | - | - |

2. Anti-inflammatory Activity

The anti-inflammatory effects of 2MICA have been assessed using animal models:

- Hot Plate Test : In a study evaluating analgesic properties, mice treated with 200 mg/kg of 2MICA showed increased latency times in the hot plate test, indicating significant analgesic effects comparable to acetylsalicylic acid (aspirin). The latency times recorded were similar to those observed with standard anti-inflammatory drugs .

| Treatment Group | Latency Time (seconds) |

|---|---|

| Control | 29.88 |

| Compound VIa | 43.52 |

| Compound Vib | 48.50 (similar to aspirin) |

3. Antioxidant Activity

Research has also highlighted the antioxidant properties of 2MICA:

- DPPH Assay : The compound was tested for its ability to scavenge free radicals using the DPPH method, showing promising results that suggest potential use in oxidative stress-related diseases .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of 2MICA in clinical and preclinical settings:

- Cytotoxicity Against Cancer Cells : A series of experiments demonstrated that derivatives of 2MICA exhibited varying levels of cytotoxicity against different cancer cell lines, with some compounds showing enhanced potency compared to others .

- Analgesic Effects in Animal Models : The hot plate method confirmed that compounds derived from 2MICA significantly increased pain thresholds in mice, suggesting a strong peripheral analgesic effect similar to established NSAIDs .

Propiedades

IUPAC Name |

2-methyl-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-9(10(12)13)7-4-2-3-5-8(7)11-6/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHFYJMNOBRLYSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390226 | |

| Record name | 2-Methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63176-44-3 | |

| Record name | 2-Methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.